molecular formula C23H22N4O3S2 B3007418 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 900001-02-7

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No. B3007418
CAS RN: 900001-02-7
M. Wt: 466.57
InChI Key: ZDZLZDWAHPDINZ-UHFFFAOYSA-N
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Description

The compound "N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide" is a structurally complex molecule that may be related to various heterocyclic compounds with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the structures of the synthesized dibenzo[b,d]thiophene tethered imidazo[1,2-a]pyridine carboxamides were characterized by NMR and mass spectral analysis . Similarly, the N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were elucidated through 1H-NMR, IR, and mass spectral data . These techniques are crucial for confirming the structure of synthesized compounds, including the one of interest.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often include coupling reactions, as seen in the preparation of carboxamides , and reactions with weak bases and polar aprotic solvents to yield the target compounds . These reactions are indicative of the types of chemical transformations that might be used in the synthesis of "this compound."

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. For example, the crystal structure of a related compound with a piperidin ring was determined, showing that the ring adopts a chair conformation . The antimicrobial activity of these compounds is also a significant chemical property, with some showing potent activity against bacterial and fungal species . These properties are essential for understanding the potential applications of "this compound" in a biological context.

Scientific Research Applications

Antimicrobial and Antiviral Activities

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide derivatives have been explored for their antimicrobial and antiviral properties. Research indicates that compounds with this structure can show considerable activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (MTB), suggesting a potent scaffold for antimycobacterial drug development (Lv et al., 2017). Additionally, similar compounds have demonstrated antiviral activities against human rhinovirus, presenting a novel class of inhibitors for respiratory infections (Hamdouchi et al., 1999).

Anti-bacterial and Antifungal Potentials

The synthesis and biological evaluation of N-substituted derivatives have shown moderate to significant activity against Gram-negative and Gram-positive bacteria, indicating their potential in developing new antibacterial agents. The structural elucidation of these compounds provides insight into their mechanism of action and offers a basis for further modification to enhance activity and selectivity (Khalid et al., 2016). Moreover, some derivatives have been found to possess antifungal properties, adding to their versatility as antimicrobial agents (Patel & Agravat, 2007).

Anti-Tuberculosis Activity

Research into thiazole-aminopiperidine hybrid analogues has revealed novel Mycobacterium tuberculosis GyrB inhibitors, highlighting the potential of benzimidazole derivatives in treating tuberculosis. These compounds have shown efficacy in in vitro assays against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, presenting a promising direction for anti-tuberculosis drug development (Jeankumar et al., 2013).

Radiolabeling and Diagnostic Applications

The development of mixed ligand tricarbonyl complexes based on imidazole derivatives for radiolabeling purposes opens new avenues in diagnostic imaging. These complexes facilitate the labeling of bioactive molecules, potentially aiding in the visualization and diagnosis of various diseases (Mundwiler et al., 2004).

Corrosion Inhibition

Benzimidazole derivatives have been investigated for their role in corrosion inhibition, particularly for steel in acidic environments. Their effectiveness in preventing corrosion, combined with their environmental compatibility, marks them as valuable agents in industrial applications (Yadav et al., 2016).

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S2/c28-23(16-11-13-27(14-12-16)32(29,30)21-10-5-15-31-21)26-18-7-2-1-6-17(18)22-24-19-8-3-4-9-20(19)25-22/h1-10,15-16H,11-14H2,(H,24,25)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZLZDWAHPDINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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